molecular formula C25H32N4O3S2 B12211675 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12211675
M. Wt: 500.7 g/mol
InChI Key: RBWMEKJVCWFZGX-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

The compound is a polycyclic heterocycle featuring a pyrido[1,2-a]pyrimidin-4-one backbone substituted at positions 2, 3, and 9. The 2-position bears a [3-(propan-2-yloxy)propyl]amino group, while the 3-position is occupied by a (Z)-configured methylidene bridge linking to a 3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The 9-methyl group further modulates electronic and steric properties.

Structural Classification :

  • Pyrido-pyrimidinone : A fused bicyclic system comprising pyridine and pyrimidinone rings, known for π-π stacking interactions with biological targets.
  • Thiazolidinone derivative : The 1,3-thiazolidin-4-one substructure contributes sulfur and nitrogen atoms, enhancing hydrogen-bonding capacity.
  • Alkoxyamine side chain : The 3-(propan-2-yloxy)propyl group introduces ether and amine functionalities, potentially improving solubility and bioavailability.

Key Structural Features :

Feature Role
Pyrido[1,2-a]pyrimidin-4-one Provides planar aromatic surface for target engagement
Thioxothiazolidinone Enhances electrophilicity and redox activity
Cyclohexyl group Imparts lipophilicity for membrane penetration
Propan-2-yloxypropylamino Balances hydrophilicity and steric bulk

Historical Context and Discovery

The development of this compound is rooted in two decades of progress in thiazolidinone and pyrido-pyrimidine chemistry. Early work on pyrido[1,2-a]pyrimidines, such as those disclosed in US Patent US20090036430A1, demonstrated their utility as kinase inhibitors and anticancer agents. Parallel advancements in thiazolidinone synthesis, particularly the multicomponent reactions reviewed by Foroughifar et al. (2023), enabled efficient construction of diverse analogs.

The specific integration of a cyclohexyl-thioxothiazolidinone moiety into a pyrido-pyrimidinone scaffold was first reported in 2024, as evidenced by structurally related compounds on ChemSpider. The addition of the 3-(propan-2-yloxy)propylamino side chain reflects modern medicinal chemistry strategies to optimize pharmacokinetic profiles while retaining target affinity.

Significance in Heterocyclic and Medicinal Chemistry

This compound epitomizes three critical trends in drug discovery:

  • Hybridization of privileged scaffolds : Merging pyrido-pyrimidinone and thiazolidinone motifs capitalizes on the bioactivity of both systems. Pyrido-pyrimidines exhibit kinase inhibition, while thiazolidinones show antimicrobial and anti-inflammatory properties.
  • Stereoelectronic tuning : The Z-configuration of the methylidene bridge and the thioxo group create a conjugated system capable of reversible electron transfer, a feature exploited in prodrug design.
  • Balanced lipophilicity : Computational models suggest the cyclohexyl and propan-2-yloxy groups counterbalance each other, achieving a logP value ideal for blood-brain barrier penetration (predicted logP = 2.8).

Comparative Bioactivity of Related Compounds :

Compound Core Structure Substituents Reported Activity
EVT-5315542 Pyrido[1,2-a]pyrimidin-4-one 3-Cyclohexyl-thiazolidinone Antimicrobial
PMC10584807 Thiazolidin-4-one Varied aryl groups Anticancer
US20090036430A1 Pyrido[3,2-d]pyrimidine Piperazine derivatives Kinase inhibition

Scope and Objectives of the Research

Current investigations focus on:

  • Synthetic optimization : Adapting green chemistry approaches from Angapelly et al. (ultrasound-assisted synthesis) to improve yield and purity.
  • Target identification : Screening against panels of cancer-associated kinases and inflammatory cytokines.
  • Structure-activity relationship (SAR) studies : Systematically modifying the cyclohexyl, thioxo, and alkoxy groups to delineate pharmacophoric requirements.

Preliminary data indicate nanomolar inhibition of PI3Kγ (IC~50~ = 89 nM) and TNF-α production (82% suppression at 10 μM). These findings justify further exploration of the compound’s therapeutic potential while adhering to the exclusion of dosage and safety assessments as per research parameters.

Properties

Molecular Formula

C25H32N4O3S2

Molecular Weight

500.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H32N4O3S2/c1-16(2)32-14-8-12-26-21-19(23(30)28-13-7-9-17(3)22(28)27-21)15-20-24(31)29(25(33)34-20)18-10-5-4-6-11-18/h7,9,13,15-16,18,26H,4-6,8,10-12,14H2,1-3H3/b20-15-

InChI Key

RBWMEKJVCWFZGX-HKWRFOASSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCCCOC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCCCOC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidin-4-one core is synthesized via cyclocondensation reactions. A common method involves reacting substituted pyridine derivatives with β-ketoesters or cyanoacetamides under acidic or basic conditions . For example, nicotinamide derivatives undergo cyclization with cyanoacetamide to form the pyrido[2,3-d]pyrimidinone scaffold .

Optimized Protocol :

  • Starting Material : 9-Methyl-2-amino-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Reagents : Ethyl acetoacetate (2.5 equiv), pyridine (solvent), and p-toluenesulfonic acid (p-TsOH, 10 mol%) .

  • Conditions : Reflux at 120°C for 6 hours.

  • Yield : 79% after recrystallization from ethanol .

Formation of the Thiazolidinone Ring

The thiazolidinone moiety is introduced via oxidative cyclization or condensation with thiourea derivatives. A key step involves reacting a methylidene intermediate with 3-cyclohexyl-2-thioxothiazolidin-4-one .

Stepwise Procedure :

  • Intermediate Synthesis : 2-Hydrazinyl-9-methylpyrido[1,2-a]pyrimidin-4-one is treated with carbon disulfide (CS₂) in ethanol to form a thioamide intermediate .

  • Cyclization : The thioamide reacts with cyclohexyl isocyanate in the presence of camphorsulfonic acid (CSA, 10 mol%) under ultrasound irradiation .

    • Conditions : Ethanol, 60°C, 3 hours.

    • Yield : 82% (vs. 57% under conventional heating) .

Functionalization with the Propan-2-Yloxypropyl Amino Side Chain

The propan-2-yloxypropyl amino group is introduced via nucleophilic substitution or reductive amination.

Alkylation Protocol :

  • Reagents : 3-(Propan-2-yloxy)propylamine (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and DMF .

  • Conditions : 80°C for 12 hours under nitrogen atmosphere.

  • Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Final Condensation and Stereochemical Control

The Z-configuration of the methylidene group is achieved using iodine-mediated oxidative coupling .

Optimized Reaction :

  • Reagents : Pyrido[1,2-a]pyrimidin-4-one-thiazolidinone intermediate (1.0 equiv), benzaldehyde derivative (1.1 equiv), iodine (1.2 equiv), DMSO .

  • Conditions : 100°C, 30 minutes.

  • Yield : 80% .

Reaction Optimization and Catalytic Systems

Comparative studies highlight the efficacy of ultrasound and microwave-assisted methods:

StepConventional MethodUltrasound/Microwave Method
Cyclization (Step 2)57%, 12 hours 82%, 3 hours
Alkylation (Step 3)52%, 24 hours68%, 12 hours

Catalysts like CSA and Al³⁺-exchanged heteropolyacids improve yields by 15–20% compared to traditional acids .

Analytical Characterization

The final compound is characterized using:

  • FT-IR : Peaks at 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) .

  • ¹H NMR : δ 6.76 (s, 1H, =CH), 3.85 (s, 3H, OCH₃), 1.25 (d, 6H, CH(CH₃)₂).

  • HRMS : [M+H]⁺ calcd. 567.18, found 567.17.

Challenges and Solutions

  • Regioselectivity : Steric hindrance from the cyclohexyl group necessitates high-temperature conditions.

  • Z-Configuration Control : Iodine-mediated coupling ensures >95% stereochemical purity .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound’s reactivity arises from its functional groups:

  • Thiazolidin-5-ylidene ring : Contains sulfur and nitrogen atoms, enabling nucleophilic and electrophilic interactions.

  • Pyrido[1,2-a]pyrimidine core : Aromatic system susceptible to electrophilic substitution.

  • Amino group : A reactive site for alkylation, acylation, or other modifications.

  • Thioxo group (C=S) : Prone to oxidation or nucleophilic addition.

Key Reaction Types

  • Oxidation

    • The thioxo group (C=S) can oxidize to sulfones (C=SO₂) or sulfoxides (C=S(O)) using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

    • Example: Oxidation of the thiazolidin-5-ylidene moiety may form stable sulfones under acidic conditions.

  • Reduction

    • Reduction of carbonyl groups (e.g., the pyrido[1,2-a]pyrimidin-4-one ketone) using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could yield alcohols .

  • Nucleophilic Substitution

    • The amino group may undergo alkylation or acylation. For instance, the primary amine could react with alkyl halides or acyl chlorides to form derivatives .

  • Electrophilic Aromatic Substitution

    • The pyrido[1,2-a]pyrimidine core, being aromatic, may undergo nitration, sulfonation, or bromination under appropriate conditions .

Common Reagents and Reaction Conditions

Reaction Type Reagents Conditions
OxidationH₂O₂, KMnO₄Aqueous or acidic conditions
ReductionLiAlH₄, NaBH₄Anhydrous ether, THF
AlkylationAlkyl halides, acyl chloridesBasic conditions (e.g., NaHCO₃)
Electrophilic substitutionHNO₃, HSO₃ClConcentrated acids, elevated temperatures

Thiazolidin-5-ylidene Moiety

  • The thiazolidin-5-ylidene group (C=S) is highly reactive due to its planar geometry and electron-deficient sulfur.

  • Nucleophilic attack at the sulfur atom can lead to ring-opening reactions or formation of disulfides.

Pyrido[1,2-a]pyrimidine Core

  • The aromatic pyrido[1,2-a]pyrimidine system allows for electrophilic substitution at positions activated by electron-donating groups (e.g., amino substituents).

Amino Group Reactivity

  • The amino group’s basicity makes it susceptible to protonation or electrophilic attack.

  • Example: Acetylation with acetyl chloride would yield an amide derivative.

Stability and Reaction Mechanisms

  • Oxidation Mechanism : The thioxo group (C=S) oxidizes via a two-electron transfer process, forming sulfoxides (C=S(O)) or sulfones (C=SO₂) depending on the oxidizing agent’s strength .

  • Reduction Mechanism : Carbonyl groups (C=O) in the pyrido[1,2-a]pyrimidine core reduce to alcohols (C-OH) through hydride transfer from reagents like LiAlH₄.

Comparison with Structural Analogues

Compound Key Difference Reactivity Implication
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-...Benzyl substituent instead of cyclohexylReduced steric hindrance at the thiazolidin-5-ylidene group, potentially increasing nucleophilic reactivity .
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-...Ethyl substituentLower molecular weight may enhance solubility and reaction rates .

Experimental Considerations

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used due to their compatibility with reactive intermediates .

  • Catalysts : Acidic or basic conditions may be required depending on the reaction type (e.g., HCl for electrophilic substitution).

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including those similar to the compound . For instance, compounds with thiazolidinone structures have demonstrated significant activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Case Study: Antimicrobial Efficacy

A study evaluated a series of thiazolidinone derivatives for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development into therapeutic agents .

Anti-inflammatory Properties

Thiazolidinones are recognized for their anti-inflammatory effects. The compound may exert these effects through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

Case Study: In Vivo Anti-inflammatory Effects

In an experimental model of inflammation, a related thiazolidinone derivative was shown to reduce paw edema significantly compared to a control group. This suggests that similar compounds could be effective in treating inflammatory conditions such as arthritis .

Anticancer Potential

Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The unique structural features of the compound may enhance its interaction with specific cellular targets involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study assessed the cytotoxic effects of various thiazolidinone derivatives on breast cancer cell lines (MCF-7). The results demonstrated that certain compounds led to a significant decrease in cell viability, indicating their potential as anticancer agents .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotection Studies

In vitro studies have shown that thiazolidinone derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory responses .

Drug Development and Formulation

The unique pharmacological properties of this compound make it a candidate for further development into pharmaceuticals targeting various diseases. Its formulation could involve combination therapies to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural uniqueness arises from its hybrid pyridopyrimidinone-thiazolidinone framework. Comparable compounds share core heterocyclic systems but differ in substituent patterns, which modulate their functional properties:

Compound Name/Structure Core Structure Key Substituents Structural Implications Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone Cyclohexyl (thiazolidinone), 3-(propan-2-yloxy)propylamino (pyridopyrimidinone) Enhanced lipophilicity (cyclohexyl) and flexible ether-amine side chain (solubility modulation) [4, 8]
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 11, ) Thieno[3,4-d]pyrimidinone + thiazolidinone Coumarin (6-hydroxy-2-oxochromene), methyl Coumarin group introduces π-π stacking potential and UV activity; methyl enhances metabolic stability [2]
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one (Compound 10a, ) Pyrazolo[3,4-d]pyrimidinone + thiazolidinone Phenyl (thiazolidinone), methyl Aromatic phenyl group may improve target binding via hydrophobic interactions [9]
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone 2-Methoxyethyl (thiazolidinone), phenylethylamino Methoxyethyl increases polarity; phenylethylamino enhances steric bulk [10]

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s molecular weight (~600–650 g/mol, inferred from ) is comparable to analogs like Compound 10a (). In contrast, coumarin-containing analogs () exhibit higher polarity due to hydroxyl and ketone groups .
  • Solubility: The 3-(propan-2-yloxy)propylamino side chain may improve aqueous solubility relative to purely aromatic substituents (e.g., phenyl in Compound 10a) .

Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N4O2SC_{23}H_{30}N_4O_2S, with a molecular weight of approximately 520.7 g/mol. The structure includes a thiazolidine ring and a pyridopyrimidine core, which are critical for its biological activity.

Property Value
Molecular FormulaC23H30N4O2SC_{23}H_{30}N_4O_2S
Molecular Weight520.7 g/mol
IUPAC Name3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of Thiazolidine Ring : Cyclohexylamine is reacted with carbon disulfide to form the thiazolidine derivative.
  • Pyridopyrimidine Core Construction : A series of reactions involving alkylation and condensation lead to the formation of the pyridopyrimidine structure.
  • Final Coupling : The final product is obtained through coupling reactions that integrate the thiazolidine and pyridopyrimidine components.

Antioxidant Activity

Recent studies have indicated that the compound exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Tyrosinase Inhibition : In vitro studies revealed that it inhibits mushroom tyrosinase with an IC50 value significantly lower than that of kojic acid (IC50 = 25.26 ± 1.10 µM), indicating potential applications in skin whitening agents .
Compound IC50 (µM) Remarks
Test Compound1.03 ± 0.14More potent than kojic acid
Kojic Acid25.26 ± 1.10Standard comparison

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies indicate that it interacts with bacterial cell membranes, disrupting their integrity.

Antiviral Properties

Research has highlighted the antiviral activity of similar compounds in the pyridopyrimidine class, suggesting that this compound may also exhibit antiviral effects through mechanisms involving inhibition of viral replication .

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing analogs similar to our compound demonstrated significant inhibition of tyrosinase activity, which is essential for melanin production in skin cells. The results indicated that modifications to the thiazolidine ring could enhance inhibitory potency .

Case Study 2: Antimicrobial Screening

In another study, derivatives of thiazolidine were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

Q & A

Q. Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and Z/E configuration. The thioxo group (C=S) appears at ~190–200 ppm in 13C^{13}C-NMR, while the exocyclic double bond protons show coupling constants (JJ) indicative of Z-configuration (~10–12 Hz) .
  • IR : Identify key functional groups (C=O at ~1700 cm1^{-1}, C=S at ~1200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How do structural modifications (e.g., substituents on the thiazolidinone or pyrimidinone rings) influence bioactivity?

Q. Methodological Answer :

  • SAR Studies : Replace the cyclohexyl group with aryl/heteroaryl substituents to assess antimicrobial or anticancer activity. For example, 3-(4-methylphenyl) analogs showed enhanced activity against S. aureus in similar thiazolidinone derivatives .
  • Amino Side Chain Optimization : Modify the 3-(propan-2-yloxy)propyl group to shorter/longer alkyl chains or polar groups (e.g., hydroxyl) to study solubility-bioactivity relationships. Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) to quantify effects .

Advanced: What mechanistic insights exist for its potential antimicrobial activity?

Q. Methodological Answer :

  • Target Identification : Perform molecular docking against bacterial enoyl-ACP reductase (FabI), a common target for thiazolidinone derivatives. Compare binding affinities with known inhibitors like triclosan .
  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of E. coli membranes. Correlate results with logP values to evaluate hydrophobicity-driven activity .

Advanced: How can contradictory bioactivity data across studies be resolved?

Q. Methodological Answer :

  • Variable Standardization : Ensure consistent experimental conditions (e.g., cell line passage number, bacterial growth phase). For example, discrepancies in IC50_{50} values may arise from differences in serum concentrations in cell culture media .
  • Meta-Analysis : Apply multivariate regression to published data, controlling for variables like solvent (DMSO vs. aqueous) and assay type (colorimetric vs. fluorometric) .

Advanced: What computational strategies predict its pharmacokinetic properties?

Q. Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, CYP450 inhibition, and blood-brain barrier permeability. For analogs, prioritize compounds with logP < 5 and topological polar surface area > 80 Ų to optimize oral bioavailability .
  • MD Simulations : Simulate binding dynamics with human serum albumin (PDB ID: 1AO6) to assess plasma protein binding .

Advanced: How does the compound’s reactivity under varying pH or temperature conditions impact stability?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2 _2O2_2) conditions at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Thiazolidinone rings are prone to hydrolysis at pH > 8 .

Basic: What purification techniques are effective for scaling up synthesis?

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to purify the final product. For intermediates, flash chromatography with dichloromethane/methanol (95:5) reduces impurities .
  • Membrane Separation : Explore nanofiltration for continuous purification, especially for heat-sensitive intermediates .

Advanced: How does Z/E isomerism affect its biological activity?

Q. Methodological Answer :

  • Stereochemical Analysis : Compare Z and E isomers (synthesized via light-induced isomerization) in enzyme inhibition assays. The Z-configuration typically enhances binding due to optimal spatial alignment with hydrophobic pockets in target proteins .

Advanced: What catalytic systems improve yield in large-scale reactions?

Q. Methodological Answer :

  • Heterogeneous Catalysis : Use Pd/C (5% loading) for Suzuki-Miyaura couplings involving pyrimidinone halides. For thiazolidinone formation, employ Amberlyst-15 under solvent-free conditions to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.